N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents include pyrazole derivatives, isoxazole derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions including:
Oxidation: Typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine: A related compound used in coordination chemistry.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole:
Uniqueness
N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole and isoxazole rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-5-26-8-6-16(24-26)17-11-15(18-14(4)25-29-20(18)22-17)19(28)21-7-9-27-13(3)10-12(2)23-27/h6,8,10-11H,5,7,9H2,1-4H3,(H,21,28) |
InChI Key |
PGDUZIMQFQFNJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NCCN4C(=CC(=N4)C)C |
Origin of Product |
United States |
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